Benzenesulfonic acid, hydroxydinonyl-

Description

Contextualization within Aromatic Sulfonic Acids and Surfactant Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. Benzenesulfonic acid is the parent compound of this series. The introduction of alkyl chains to the benzene (B151609) ring gives rise to alkylbenzene sulfonic acids, which are the most widely used anionic surfactants globally. These surfactants are prized for their excellent detergency, foaming ability, and emulsifying properties.

Hydroxydinonylbenzenesulfonic acid fits within this classification as a substituted aromatic sulfonic acid. The presence of the strongly acidic sulfonic acid group makes it highly water-soluble, while the long, branched dinonyl alkyl chains provide a hydrophobic character. This amphiphilic nature is the hallmark of a surfactant. The addition of a hydroxyl (-OH) group further modifies its properties, potentially enhancing its water solubility, altering its interaction with surfaces, and influencing its biodegradability. In surfactant chemistry, the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule, known as the Hydrophilic-Lipophilic Balance (HLB), is critical to its function. The specific structure of hydroxydinonylbenzenesulfonic acid suggests its utility in formulations requiring effective emulsification and dispersion.

Structural Isomerism and Derivatives of Hydroxydinonylbenzenesulfonic Acid

The term "hydroxydinonylbenzenesulfonic acid" encompasses a variety of structural isomers. The complexity arises from several factors:

Position of Substituents on the Benzene Ring: The hydroxyl, sulfonic acid, and two nonyl groups can be arranged in various positions relative to each other on the benzene ring.

Structure of the Nonyl Groups: The nine-carbon alkyl chains (nonyl groups) can be linear (n-nonyl) or, more commonly, branched. The branching pattern of these alkyl chains can vary significantly, leading to a multitude of isomers. Commercial nonylphenols, the precursors to these compounds, are typically complex mixtures of isomers with branched nonyl groups. wikipedia.org

Attachment Point of the Nonyl Groups: The benzene ring can be attached at different positions along the nonyl chains.

This inherent isomerism has a profound impact on the physical and chemical properties of the resulting sulfonic acid. For instance, the degree of branching in the alkyl chains is known to affect the biodegradability and aquatic toxicity of alkylbenzene sulfonates. Linear alkylbenzene sulfonates (LAS) are generally more readily biodegradable than their branched-chain counterparts (ABS). researchgate.net

A notable derivative is Benzenesulfonic acid, hydroxydinonyl-, branched, monoammonium salt . This indicates that the parent acid has been neutralized with ammonia (B1221849) to form a salt, a common practice to improve handling and formulation characteristics. The designation "branched" confirms the complex isomeric nature of the nonyl groups. Research on similar hydroxyl-substituted alkylbenzene sulfonates has shown that the relative positions of the hydroxyl and sulfonic acid groups can create a "positioning" effect, influencing how the molecule orients itself at interfaces and affecting the properties of the resulting film. mdpi.com

Historical Development of Research on Benzenesulfonic Acid Compounds

The study of benzenesulfonic acid and its derivatives has a rich history dating back to the 19th century.

Early Synthesis: Benzenesulfonic acid was first synthesized in 1834 by Eilhard Mitscherlich through the reaction of benzene with fuming sulfuric acid.

Industrial Importance: A significant milestone in the industrial application of benzenesulfonic acid was the development of the alkali fusion process in the late 19th century. This process, developed by chemists such as August Kekulé, involved fusing benzenesulfonic acid with sodium hydroxide (B78521) to produce phenol (B47542), a vital chemical intermediate. This remained a primary method for phenol production until the mid-20th century. nih.gov

Rise of Surfactants: The 20th century saw the emergence of alkylbenzene sulfonates as major commercial surfactants. Initially, highly branched alkylbenzene sulfonates (ABS) derived from propylene (B89431) tetramer were widely used in detergents. However, their poor biodegradability led to environmental problems such as foaming in rivers.

Shift to Linear Alkylbenzene Sulfonates (LAS): In the 1960s, the detergent industry voluntarily shifted to the production and use of linear alkylbenzene sulfonates (LAS). LAS, with their linear alkyl chains, are more readily broken down by microorganisms, addressing the environmental concerns associated with ABS. researchgate.net

The development of hydroxydinonylbenzenesulfonic acid can be seen as a continuation of this trend of modifying the basic alkylbenzene sulfonate structure to achieve specific performance characteristics. The introduction of a hydroxyl group represents a further refinement to tailor the surfactant's properties for specialized applications.

Current Research Landscape and Emerging Scientific Interest in Hydroxydinonylbenzenesulfonic Acid Derivatives

Current research interest in hydroxydinonylbenzenesulfonic acid and related compounds is driven by the need for high-performance, environmentally compatible surfactants for a range of applications. While research specifically on "hydroxydinonylbenzenesulfonic acid" is not abundant in publicly available literature, trends in the broader field of alkylbenzene sulfonates provide insight into the scientific interest in such molecules.

Key areas of contemporary research that are relevant to hydroxydinonylbenzenesulfonic acid derivatives include:

Enhanced Performance in Complex Systems: There is a growing demand for surfactants that can perform effectively under challenging conditions, such as in hard water, at extreme temperatures, or in the presence of high salt concentrations. The introduction of a hydroxyl group alongside the sulfonic acid head group can modify the surfactant's interaction with ions and surfaces, potentially leading to improved performance in these environments.

Biodegradability and Environmental Fate: The environmental impact of surfactants remains a key area of research. Studies continue to investigate the biodegradation pathways of various alkylbenzene sulfonate isomers. The presence of branching in the dinonyl groups of hydroxydinonylbenzenesulfonic acid makes its environmental fate a subject of interest, as highly branched structures can be more resistant to biodegradation. researchgate.net

Structure-Property Relationships: A fundamental area of research involves understanding how the molecular structure of a surfactant dictates its performance. For hydroxyl-substituted alkylbenzene sulfonates, studies have explored how the position of the hydroxyl and alkyl groups on the benzene ring affects their adsorption at interfaces and their rheological properties. mdpi.comnih.gov This knowledge is crucial for designing new surfactants with tailored functionalities.

Niche Applications: Research is also focused on developing surfactants for specialized applications beyond conventional detergents. These include roles in emulsion polymerization, agricultural formulations, and enhanced oil recovery. The unique combination of functional groups in hydroxydinonylbenzenesulfonic acid may make it suitable for such niche applications where specific interfacial properties are required.

The scientific interest in hydroxydinonylbenzenesulfonic acid derivatives lies in the potential for this molecular architecture to provide a unique balance of properties, offering solutions to current challenges in surfactant science and technology.

Properties

CAS No. |

68892-30-8 |

|---|---|

Molecular Formula |

C24H42O4S |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

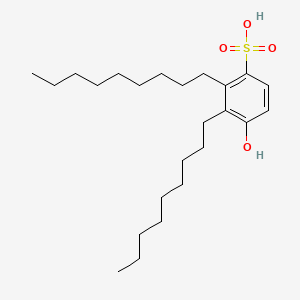

4-hydroxy-2,3-di(nonyl)benzenesulfonic acid |

InChI |

InChI=1S/C24H42O4S/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25/h19-20,25H,3-18H2,1-2H3,(H,26,27,28) |

InChI Key |

LWJLDOMFDMHIHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Fundamental Principles of Aromatic Sulfonation: Electrophilic Substitution Pathways

Aromatic sulfonation is a key electrophilic aromatic substitution (EAS) reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.orgopenochem.org The reaction is crucial for introducing functional groups that can enhance water solubility or serve as intermediates for further chemical modifications. openochem.org

The general mechanism proceeds in several steps:

Generation of the Electrophile : The active electrophile is sulfur trioxide (SO₃) or its protonated form, SO₃H⁺. openochem.orgjove.com

Electrophilic Attack : The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. openochem.org

Deprotonation : A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the benzenesulfonic acid product. jove.com

The choice of sulfonating agent is critical and dictates the reaction conditions.

Concentrated Sulfuric Acid (H₂SO₄) : When heated, concentrated sulfuric acid can be used to sulfonate benzene (B151609), though it contains only small amounts of the active electrophile, SO₃, due to self-dissociation. libretexts.org

Fuming Sulfuric Acid (Oleum) : A more potent sulfonating agent is fuming sulfuric acid, also known as oleum (B3057394). jove.comorgosolver.com This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂S₂O₇). libretexts.orgorgosolver.com It serves as a much richer source of the SO₃ electrophile, which is highly polar with a significant positive charge on the sulfur atom, making it strongly attracted to the electron-rich aromatic ring. libretexts.orgorgosolver.com Using oleum strongly favors the formation of the sulfonic acid product.

Chlorosulfuric Acid (HSO₃Cl) : This is also an effective agent for sulfonation. wikipedia.org

The generation of the SO₃ electrophile from fuming sulfuric acid can be catalyzed by heat, which facilitates the formation of the "super electrophile" necessary for the reaction to proceed. youtube.com

A distinctive feature of aromatic sulfonation is its reversibility, which sets it apart from most other electrophilic aromatic substitution reactions like nitration. wikipedia.orgopenochem.org

Sulfonation (Forward Reaction) : This is favored by using concentrated or fuming sulfuric acid. wikipedia.org Removing water from the system also drives the equilibrium toward the formation of the sulfonic acid product. Dehydrating agents like thionyl chloride can be added to push the reaction forward. wikipedia.org

Desulfonation (Reverse Reaction) : The sulfonic acid group can be removed by heating the sulfonated compound in dilute aqueous acid. wikipedia.orglibretexts.org The presence of water and heat reverses the process, regenerating the original aromatic compound. libretexts.org

This reversibility is synthetically useful, as the sulfonic acid group can be employed as a temporary "blocking" or "protecting" group. openochem.orglibretexts.org It can be installed to direct other substituents to specific positions on the ring and then removed under appropriate conditions. wikipedia.orglibretexts.org

Synthesis of Hydroxydinonyl Substituents and their Incorporation into the Benzenesulfonic Acid Scaffold

The synthesis of the target molecule, Benzenesulfonic acid, hydroxydinonyl-, involves a two-part strategy: first, the creation of the dinonylphenol substituent, and second, the sulfonation of this substituted phenol (B47542).

The hydroxydinonyl substituent is essentially a dinonylphenol. The industrial synthesis of alkylphenols like nonylphenol and dinonylphenol is achieved through the acid-catalyzed alkylation of phenol with a corresponding olefin, in this case, a mixture of nonenes. wikipedia.orggoogle.com This process typically yields a complex mixture of isomers with branched nonyl chains. wikipedia.org The reaction involves the electrophilic attack of the nonene (activated by the acid catalyst) on the electron-rich phenol ring.

Following the synthesis of dinonylphenol, the sulfonic acid group is introduced onto the aromatic ring. This is accomplished by reacting the dinonylphenol with a sulfonating agent such as sulfuric acid. researchgate.net The bulky, electron-donating alkyl (dinonyl) and hydroxyl groups on the benzene ring activate it towards electrophilic substitution and direct the incoming sulfonic acid group to specific positions.

Multi-step Synthetic Approaches for Hydroxydinonylbenzenesulfonic Acid Analogues

Creating analogues of hydroxydinonylbenzenesulfonic acid requires multi-step synthetic sequences that allow for precise control over the placement and nature of various functional groups. youtube.com The order of reactions is critical. For instance, the relative timing of alkylation and sulfonation steps can be manipulated to achieve different isomers, taking advantage of the directing effects of the substituents.

One common strategy involves the use of protecting groups. An amine group, for example, is highly activating but also reactive. It can be protected as an amide to prevent side reactions during other synthetic steps and then deprotected at the end of the sequence. Similarly, the reversible nature of sulfonation allows the –SO₃H group itself to be used as a blocking group to control regioselectivity during the introduction of other substituents. libretexts.org

Flow chemistry offers a modern approach to multi-step synthesis, enabling precise control over reaction conditions like temperature and minimizing the handling of unstable intermediates. nih.gov This can be particularly useful for complex syntheses involving reactive organometallic species or intermediates that are prone to decomposition, leading to higher yields and purity. nih.gov

Mechanistic Studies of Functional Group Interconversions and Derivatization Reactions

Mechanistic studies provide insight into the precise pathways of these reactions. In the sulfonation of arenes with SO₃ in aprotic solvents, a proposed three-step kinetic scheme involves the initial formation of a σ-complex between the aromatic ring and one SO₃ molecule. nih.gov A second SO₃ molecule then reversibly binds to the first, and a subsequent proton transfer from the ring restores aromaticity and drives the reaction forward. nih.gov The absence of a significant kinetic isotope effect suggests that the C-H bond breaking (proton transfer) is not the rate-limiting step. nih.gov

The sulfonic acid functional group can be readily converted into other derivatives. For example, treatment of a benzenesulfonic acid with thionyl chloride (SOCl₂) can convert it into the corresponding benzenesulfonyl chloride. nih.gov This highly reactive intermediate is a precursor for synthesizing sulfonamides, which are important in various applications. nih.gov The hydroxyl group on the dinonylphenol moiety can also be derivatized, although this is not the primary focus of this article. Mechanistic investigations into the sulfonation of substituted phenols, such as t-butylphenols, reveal a complex interplay of competing reactions including sulfodeprotonation, protiodealkylation (loss of an alkyl group), and isomerization (rearrangement of alkyl groups). rsc.org

Catalytic Systems and Reaction Conditions for Enhanced Synthesis Yields

Optimizing reaction conditions and employing catalytic systems are crucial for achieving high yields in sulfonation. Historically, catalysts like mercurous sulfate (B86663) have been used. wikipedia.org Modern approaches focus on more efficient and environmentally benign systems.

Ionic liquids have emerged as promising solvents and catalysts for sulfonation reactions. google.com They can offer advantages over conventional methods by eliminating by-products and being recyclable. For example, the sulfonation of toluene (B28343) with chlorosulfuric acid in the ionic liquid [bmim][NTf₂] predominantly yields the sulfonic acid, whereas the same reaction in dichloromethane (B109758) primarily produces the sulfonyl chloride. google.com

Heterogeneous catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), provide a green alternative for sulfonation using sodium bisulfite. researchgate.net These solid acid catalysts are reusable and can be effective under solvent-free conditions, often accelerated by microwave irradiation, which can reduce reaction times from hours to minutes. researchgate.net

The table below summarizes various catalytic systems and their reported effectiveness in aromatic sulfonation.

| Catalyst/System | Sulfonating Agent | Substrate(s) | Key Advantages |

| Ionic Liquid ([bmim][NTf₂]) | Chlorosulfuric acid | Toluene | Functions as catalyst; high yields (98-99%); favors sulfonic acid product. google.com |

| SiO₂/HClO₄ | Sodium bisulfite (NaHSO₃) | Aromatic Compounds | Reusable; green; effective under solvent-free microwave conditions. researchgate.net |

| SiO₂/KHSO₄ | Sodium bisulfite (NaHSO₃) | Aromatic Compounds | Reusable; green; significant rate acceleration with microwaves. researchgate.net |

| Pyridinium Dichromate (PDC) | Sodium bisulfite (NaHSO₃) | Aromatic Compounds | Efficient; microwave-assisted reactions are very fast (1-4 min). researchgate.net |

| Pyridinium Chlorochromate (PCC) | Sodium bisulfite (NaHSO₃) | Aromatic Compounds | Efficient; significant rate acceleration with microwaves. researchgate.net |

Advanced Structural and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For compounds like hydroxydinonyl benzenesulfonic acid, ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and elucidating the conformational dynamics of the flexible nonyl chains.

In ¹H NMR, the chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. Protons ortho to the electron-withdrawing sulfonate group are typically found further downfield compared to those meta and para to it. The protons on the long alkyl chains give rise to a complex series of overlapping signals in the upfield region of the spectrum. The chemical shift of the methine proton, where the phenyl ring attaches to the nonyl chain, is a key diagnostic signal. researchgate.net

¹³C NMR provides complementary information, with distinct signals for the aromatic carbons and the aliphatic carbons of the nonyl chains. The carbon directly attached to the sulfonate group is significantly deshielded.

Conformational changes, particularly those related to the aggregation of these surfactant-like molecules in solution, can be monitored by NMR. Upon micelle formation, significant changes in the chemical shifts of certain protons are observed. For instance, studies on linear alkylbenzenesulfonates have shown that the terminal methyl groups of the alkyl chains and the aromatic protons experience notable shifts, indicating changes in their chemical environment as they move from a free-solution state to the hydrophobic core of a micelle. acs.org This phenomenon allows for the study of aggregation behavior and the determination of critical micelle concentration.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Long-Chain Alkylbenzenesulfonate (Sodium 4-(dodecan-2-yl)benzenesulfonate) in a Mixed Solvent System. chemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to alkyl) | 7.11 (d, J = 7.6 Hz) | 125.4 |

| Aromatic CH (meta to alkyl) | 7.56 (d, J = 8.4 Hz) | 125.8 |

| Aromatic C-SO₃ | - | 145.3 |

| Aromatic C-Alkyl | - | 147.7 |

| Alkyl CH (benzylic) | 2.65 (sextet, J = 7.0 Hz) | 38.8 |

| Alkyl CH₂ (adjacent to CH) | 1.51 (quintet, J = 7.3 Hz) | 37.6 |

| Alkyl Chain (CH₂)n | 0.95-1.38 (m) | 22.0, 22.1, 27.0, 28.9, 31.2 |

| Alkyl CH₃ (terminal) | 0.84 (t, J = 7.0 Hz) | 13.8 |

Note: Data is for a similar long-chain alkylbenzenesulfonate and serves as an example of expected chemical shifts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and probing non-covalent interactions. For hydroxydinonyl benzenesulfonic acid, these techniques would provide clear signatures for the sulfonate group, the aromatic ring, the hydroxyl group, and the aliphatic chains.

FT-IR Spectroscopy: In the FT-IR spectrum of an alkylbenzenesulfonate, the most prominent bands are associated with the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong absorptions in the regions of 1150-1260 cm⁻¹ and 1030-1050 cm⁻¹, respectively. researchgate.net The S-O stretching vibration is also observable. The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. ajol.info The aliphatic nonyl chains would be identified by their characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. ajol.info The hydroxyl group (-OH) would exhibit a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ range, the position and shape of which would be sensitive to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the sulfonate group is often a strong and sharp band in the Raman spectrum. The aromatic ring vibrations also give rise to distinct Raman signals. This technique is particularly useful for studying these molecules in aqueous solutions due to the weak Raman scattering of water.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Alkylbenzenesulfonates. researchgate.netajol.info

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Sulfonate (-SO₃H) | S=O Asymmetric Stretch | 1150 - 1260 (strong, broad) | 1150 - 1260 (weak) |

| S=O Symmetric Stretch | 1030 - 1050 (strong) | 1030 - 1050 (strong) | |

| S-O Stretch | ~800 - 900 | ~800 - 900 | |

| Benzene Ring | Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | |

| Alkyl Chain (-C₉H₁₉) | Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) | 3200 - 3600 (weak, broad) |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of hydroxydinonyl benzenesulfonic acid and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds, as it allows for the analysis of the intact molecule, typically as a deprotonated species [M-H]⁻ in negative ion mode. nih.gov

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the deprotonated molecules of long-chain alkylbenzenesulfonates undergo characteristic fragmentation. A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), leading to the formation of a phenoxide anion. aaqr.org Another significant fragmentation pathway for linear alkylbenzenesulfonates (LAS) involves cleavage within the alkyl chain, often leading to the formation of an ethylene-substituted benzenesulfonate (B1194179) ion at m/z 183. acs.orgresearchgate.net Further fragmentation of this ion can lead to a signal at m/z 119, corresponding to an ethylene-substituted phenoxide ion. acs.orgresearchgate.net The specific fragmentation patterns can help to distinguish between different isomers, for example, where the benzene ring is attached at different positions along the alkyl chain. nih.gov

Table 3: Illustrative Mass Spectrometry Fragmentation Data for a Linear Alkylbenzenesulfonate (LAS) in Negative Ion Mode. acs.orgresearchgate.netshimadzu.com

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| [M-H]⁻ | Deprotonated molecular ion | ESI |

| 183 | [C₆H₄(C₂H₄)SO₃]⁻ | Cleavage of the alkyl chain |

| 119 | [C₆H₄(C₂H₄)O]⁻ | Loss of SO₂ from m/z 183 |

| [M-H - SO₂]⁻ | Phenoxide derivative | Loss of sulfur dioxide from the molecular ion |

| [M-H - SO₃]⁻ | Alkylphenyl anion | Loss of sulfur trioxide from the molecular ion |

Note: The specific m/z value of the molecular ion [M-H]⁻ would depend on the exact molecular formula of the hydroxydinonyl benzenesulfonic acid isomer.

X-ray Crystallography for Solid-State Structural Determination of Benzenesulfonic Acid Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for hydroxydinonyl benzenesulfonic acid is not publicly available, analysis of related benzenesulfonic acid derivatives reveals key structural features.

The crystal structure of benzenesulfonic acid itself shows a tetrahedral geometry around the sulfur atom. wikipedia.orgscispace.com The S=O double bonds are shorter than the S-OH single bond. scispace.com In the crystal lattice, these molecules are often organized into complex networks through hydrogen bonding involving the sulfonic acid groups.

For derivatives with larger substituents, such as p-toluenesulfonic acid, the crystal packing is influenced by the additional groups. sigmaaldrich.comchemicalbook.com In the case of a hydroxydinonyl derivative, the long, flexible nonyl chains and the hydroxyl group would play a significant role in the crystal packing. It is expected that the hydrophobic alkyl chains would segregate from the polar hydrophilic regions containing the sulfonic acid and hydroxyl groups, potentially leading to layered structures. The precise conformation of the nonyl chains (e.g., all-trans or gauche) and the intermolecular hydrogen bonding network would be key features revealed by a crystallographic study.

Table 4: Representative Crystallographic Data for Benzenesulfonic Acid. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.3524 |

| b (Å) | 5.7180 |

| c (Å) | 15.3395 |

| Volume (ų) | 1346.58 |

| Z (molecules/unit cell) | 8 |

Note: This data is for the parent benzenesulfonic acid and illustrates the type of information obtained from an X-ray diffraction experiment.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are studied)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. While hydroxydinonyl benzenesulfonic acid itself is not chiral, chiral derivatives could be synthesized, for instance, by using a chiral starting material for the alkyl chains or by introducing a chiral center. In such cases, chiroptical spectroscopy would be an essential tool for determining the enantiomeric excess and absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the wavelength regions where it absorbs light. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

For sulfonic acid derivatives, the electronic transitions of the benzene ring and any other chromophores would give rise to CD signals. Camphor-10-sulfonic acid (CSA) is a well-known chiral sulfonic acid that is often used as a calibration standard for CD spectrometers. researchgate.netnih.gov It exhibits strong CD signals corresponding to the electronic transitions of its carbonyl group. researchgate.net The absolute configuration of a chiral benzenesulfonic acid derivative could be assigned by comparing its experimental CD spectrum with spectra predicted by quantum chemical calculations. nih.gov

VCD, the infrared analogue of CD, measures the differential absorption of left and right circularly polarized infrared radiation. It provides stereochemical information about the entire molecule through its vibrational transitions. This technique could be used to probe the conformation of the chiral nonyl chains and the stereochemistry around any chiral centers.

Mechanistic Insights into Interfacial Phenomena and Molecular Interactions

Research on Micellization and Critical Micelle Concentration (CMC) of Hydroxydinonylbenzenesulfonic Acid Derivatives

The formation of micelles is a hallmark characteristic of surfactants in solution. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (unimers) aggregate to form organized structures called micelles. This process is driven by the hydrophobic effect, where the hydrophobic nonyl chains of hydroxydinonylbenzenesulfonic acid self-assemble to minimize their contact with water, while the hydrophilic sulfonate and hydroxyl groups remain exposed to the aqueous phase.

The temperature can have a complex effect on the CMC of ionic surfactants. Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophilic head group favors micellization. However, at higher temperatures, the disruption of the structured water around the hydrophobic chains can hinder micellization, causing the CMC to increase. researchgate.net

Table 1: General Factors Influencing Critical Micelle Concentration (CMC)

| Factor | Effect on CMC | Rationale |

| Increased Hydrophobic Chain Length | Decreases | Enhances the hydrophobic driving force for micellization. |

| Branching in Hydrophobic Chain | Generally Increases | Steric hindrance can make the packing of surfactant molecules within the micelle less favorable. |

| Presence of Electrolytes | Decreases (for ionic surfactants) | The counterions from the electrolyte shield the electrostatic repulsion between the ionic head groups, facilitating micelle formation at a lower concentration. |

| Temperature | Complex (often shows a minimum) | Affects both the hydration of the hydrophilic head group and the structure of water around the hydrophobic tail. researchgate.net |

Emulsification Mechanisms and Stability Studies at Liquid-Liquid Interfaces

Emulsions are dispersions of one immiscible liquid in another, stabilized by a surfactant. Hydroxydinonylbenzenesulfonic acid, with its amphiphilic nature, is expected to be an effective emulsifying agent. The mechanism of emulsification involves the adsorption of the surfactant molecules at the oil-water interface. This adsorption reduces the interfacial tension between the two liquids, which in turn decreases the energy required to break up the dispersed phase into smaller droplets. researchgate.net

The stability of the emulsion is a critical factor and is largely governed by the properties of the interfacial film formed by the surfactant. An effective emulsifier creates a stable film that prevents the coalescence of the dispersed droplets. researchgate.net The stability of an emulsion can be compromised by several mechanisms, including flocculation, coalescence, and Ostwald ripening. researchgate.net The branched dinonyl chains and the presence of the hydroxyl group on the benzene (B151609) ring of hydroxydinonylbenzenesulfonic acid likely play a significant role in the stability of the emulsions it forms. The bulky hydrophobic groups can provide a steric barrier against droplet coalescence, while the hydrophilic groups contribute to electrostatic repulsion (in the case of the sulfonate group) and hydrogen bonding (from the hydroxyl group), further stabilizing the emulsion.

Adsorption Behavior at Solid-Liquid and Air-Liquid Interfaces

The adsorption of surfactant molecules at interfaces is fundamental to their function. At the air-liquid interface, the hydrophobic dinonyl tails of hydroxydinonylbenzenesulfonic acid orient towards the air, while the hydrophilic sulfonate and hydroxyl groups remain in the aqueous phase. This arrangement disrupts the cohesive energy of the water molecules at the surface, leading to a reduction in surface tension.

At the solid-liquid interface, the adsorption behavior is more complex and depends on the nature of the solid surface and the liquid phase. utwente.nl Surfactant molecules can adsorb onto a solid surface, altering its wetting characteristics. researchgate.net The adsorption of ionic surfactants like hydroxydinonylbenzenesulfonic acid onto a charged surface is influenced by electrostatic interactions. Furthermore, the hydrophobic interactions between the nonyl chains and non-polar surfaces can also drive adsorption. The presence of the hydroxyl group can introduce additional interactions, such as hydrogen bonding with appropriate surfaces.

Studies on structurally similar hydroxyl-substituted alkylbenzene sulfonates have shown that the long-chain alkyl groups adjacent to the hydroxyl group tend to extend along the gas-liquid interface, leading to strong intermolecular interactions. researchgate.net This arrangement enhances the viscoelasticity of the surface film compared to ordinary alkylbenzene sulfonates. researchgate.net

Elucidation of Wetting Agent Mechanisms and Surface Tension Reduction

A wetting agent is a substance that increases the spreading and penetrating properties of a liquid by lowering its surface tension. wikipedia.org Hydroxydinonylbenzenesulfonic acid functions as a wetting agent by reducing the surface tension of water. The process begins with the migration of surfactant molecules to the surface of the liquid. The amphiphilic nature of the molecules causes them to orient themselves with their hydrophobic tails directed away from the water. This disrupts the hydrogen bonding network of water at the surface, thereby lowering the surface tension.

The effectiveness of a wetting agent is related to how much it can lower the surface tension at a given concentration. As the concentration of hydroxydinonylbenzenesulfonic acid in a solution increases, the surface becomes more populated with surfactant molecules, leading to a progressive decrease in surface tension. This continues until the Critical Micelle Concentration (CMC) is reached. Beyond the CMC, the surface is generally considered to be saturated with surfactant molecules, and further additions of the surfactant primarily lead to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant. wikipedia.org

The efficiency of surface tension reduction is influenced by the molecular structure of the surfactant. The branched dinonyl chains of hydroxydinonylbenzenesulfonic acid are expected to occupy a larger area at the interface compared to linear chains, which can affect the packing density and the ultimate surface tension reduction achievable.

Investigation of Self-Assembly and Supramolecular Structures

Beyond the formation of simple spherical micelles, surfactants can self-assemble into a variety of more complex supramolecular structures. These can include cylindrical micelles, vesicles, and lamellar phases, depending on factors such as surfactant concentration, temperature, ionic strength, and the presence of co-solutes or other surfactants. The specific geometry of the surfactant molecule, often described by a packing parameter, plays a crucial role in determining the type of aggregate that is formed.

The molecular structure of hydroxydinonylbenzenesulfonic acid, with its bulky, branched hydrophobic groups and its specific head group arrangement, would be expected to influence the types of supramolecular structures it can form. The self-assembly process is a bottom-up approach to creating nanostructured materials. nih.gov These organized assemblies are stabilized by non-covalent interactions, such as hydrophobic interactions, electrostatic forces, and hydrogen bonding. nih.gov

The study of supramolecular structures formed by surfactants is an active area of research due to their potential applications in areas such as drug delivery, nanotechnology, and materials science. umn.edunih.gov While specific studies on the self-assembly of hydroxydinonylbenzenesulfonic acid into complex supramolecular structures are not widely reported, the fundamental principles of surfactant self-assembly suggest that it would exhibit rich phase behavior under varying conditions.

Applications in Advanced Chemical Engineering and Material Science Research

Role as an Emulsifier in Polymerization Processes and Materials Synthesis

The amphiphilic nature of Benzenesulfonic acid, hydroxydinonyl- makes it a candidate for use as an emulsifier in emulsion polymerization, a process used to create a variety of polymers. In such systems, an emulsifier stabilizes the monomer droplets within a continuous phase (typically water), enabling the formation of stable latexes and polymer nanoparticles.

Analogous to well-known surfactants like dodecylbenzenesulfonic acid, the hydroxydinonyl- derivative is capable of stabilizing emulsions. Its structure, with a polar head and long, nonpolar tails, allows it to reduce the interfacial tension between immiscible liquids. This property is crucial for creating the stable monomer emulsions required for the synthesis of advanced materials. Research in the field of sulfonated polymers highlights their application in creating ion-exchange membranes, electroactive devices, and templates for inorganic materials synthesis, often utilizing polymerization techniques where emulsification is a key step.

Research on its Functionality in Resin and Adhesive Formulations

In the realm of materials science, sulfonic acids play a role in the development of specialized resins and adhesives. Benzenesulfonic acid is a known building block for sulfonated polystyrene resins, which are widely used in ion-exchange applications. elchemy.com The incorporation of sulfonic acid groups into a polymer backbone, such as polystyrene, creates acidic sites that are fundamental to the functionality of these resins. elchemy.com

Research into adhesive formulations investigates the use of various resins to improve properties like heat resistance and cohesive strength. While specific studies on hydroxydinonyl-benzenesulfonic acid in adhesives are not detailed, the general principles of using functionalized components apply. Phenolic resins, for example, are used as crosslinking agents in some adhesive formulations. researchgate.net The reactive nature of the sulfonic acid and hydroxyl groups on the hydroxydinonyl- derivative could potentially be leveraged to modify resin properties or act as a crosslinking or curing agent, contributing to the final performance characteristics of the adhesive.

| Property Influenced by Sulfonation | Application in Resins | Research Finding |

| Ion Exchange Capability | Water Softening & Purification | Sulfonated polystyrene resins, containing 5-10% sulfonic groups, effectively remove hardness ions like calcium by exchanging cations. elchemy.com |

| Acidity | Catalysis | The acidic sites on sulfonated resins enable them to act as solid acid catalysts in various chemical reactions. elchemy.com |

| Reactivity | Crosslinking | Functional groups can react to form crosslinked networks, enhancing the thermal and mechanical stability of the material. researchgate.net |

Investigation of its Utility in Textile and Paper Processing

Aromatic sulfonic acids are essential chemicals in the textile industry, utilized in several key stages of production and processing. capitalresin.com Their functions include acting as leveling agents in dyeing, scouring agents to remove impurities, and desizing agents to remove sizing compounds from woven fabrics. capitalresin.com

In dyeing processes, these acids ensure the even distribution and uniform uptake of dye across the fabric, which is critical for achieving consistent and vibrant colors. capitalresin.com As scouring agents, they are effective in breaking down and removing natural impurities like oils and waxes from raw fibers, preparing them for subsequent treatments. capitalresin.com Furthermore, they are used to break down sizing agents applied to strengthen fibers during weaving, a crucial step for ensuring the textile can effectively absorb dye. capitalresin.com The surfactant properties of Benzenesulfonic acid, hydroxydinonyl- suggest its potential utility in these applications, particularly where surface activity is beneficial for cleaning and wetting.

| Textile Process | Role of Aromatic Sulfonic Acids |

| Dyeing | Act as leveling agents for even dye distribution. capitalresin.com |

| Scouring | Break down and remove natural oils, waxes, and pectin (B1162225) from raw fibers. capitalresin.com |

| Desizing | Break down and remove sizing compounds applied during weaving. capitalresin.com |

Application as a Surfactant in Enhanced Oil Recovery Research

Chemical Enhanced Oil Recovery (EOR) is a critical field of research aimed at maximizing hydrocarbon extraction from subterranean reservoirs. researchgate.net Surfactants are a key component of chemical EOR, as they can significantly improve oil mobility and recovery factors. sasol.com The primary mechanisms by which surfactants operate are the reduction of interfacial tension (IFT) between oil and water and the alteration of rock wettability. researchgate.netgoogle.com

Benzenesulfonic acid, hydroxydinonyl-, as a sulfonated surfactant, is investigated for these applications. google.com Anionic surfactants, such as petroleum sulfonates, are frequently studied and applied in EOR to lower the IFT, which impedes oil droplets from moving through the reservoir rock. researchgate.netpolymersco.com Research focuses on designing surfactant formulations that can create ultra-low IFT and alter the wettability of reservoir rock from oil-wet to a more favorable water-wet state, which helps to release trapped oil. google.com The effectiveness of a surfactant in EOR is highly dependent on specific reservoir conditions such as temperature, salinity, and rock mineralogy. researchgate.net

| EOR Mechanism | Function of Surfactant | Desired Outcome |

| Interfacial Tension (IFT) Reduction | Lowers the IFT between crude oil and the injection water. researchgate.netgoogle.com | Mobilizes oil droplets trapped in pore spaces by capillary forces. polymersco.com |

| Wettability Alteration | Modifies the rock surface to become more water-wet. google.com | Displaces oil from the rock surface, increasing recovery. google.com |

Studies on its Use in Water Treatment for Contaminant Interaction and Removal Mechanisms

The properties of benzenesulfonic acid derivatives are leveraged in water treatment technologies. A significant application is in the creation of ion-exchange resins. elchemy.com Benzenesulfonic acid serves as a chemical precursor for sulfonated polystyrene resins, which are fundamental to water softening and purification systems. elchemy.com These resins contain sulfonic acid groups that act as active sites for exchanging cations, effectively removing hardness ions such as calcium and magnesium from water. elchemy.com

Another area of research is Surfactant-Enhanced Aquifer Remediation (SEAR), a technology used to remove nonaqueous phase liquid (NAPL) contaminants from groundwater. ca.gov In SEAR, surfactant solutions are injected into the subsurface to enhance the solubility and mobility of trapped contaminants, allowing them to be extracted more efficiently. ca.gov The surfactant properties of Benzenesulfonic acid, hydroxydinonyl- make it a candidate for such applications, where it can help mobilize and solubilize organic pollutants.

Exploration of Catalytic Roles in Organic Transformations and Process Optimization

Benzenesulfonic acid and its derivatives are recognized as strong Brønsted acid catalysts. They are employed in a variety of organic synthesis reactions, including esterification, alkylation, and dehydration, often at low concentrations. elchemy.com The sulfonic acid group is a potent proton donor, which facilitates and accelerates these chemical transformations. elchemy.com

The specific structure of Benzenesulfonic acid, hydroxydinonyl- suggests potential for specialized catalytic roles. Its amphiphilic character, resulting from the combination of the polar sulfonic acid group and the nonpolar dinonyl chains, could enable it to function as a phase-transfer catalyst or a micellar catalyst. In biphasic reaction systems, such a catalyst could facilitate reactions between reactants located in different immiscible phases, potentially improving reaction rates and selectivity in hydrophobic environments.

Environmental Fate and Biogeochemical Transformation Studies

Research into Degradation Pathways and Kinetics in Various Environmental Compartments

Specific degradation pathway and kinetic studies on hydroxydinonyl-benzenesulfonic acid are limited in publicly accessible literature. However, the degradation of alkylbenzene sulfonates, in general, is well-documented, with biodegradation being the primary mechanism of removal from the environment. The structure of the alkyl chain is a critical factor determining the rate of degradation.

Linear alkylbenzene sulfonates (LAS) are known to be readily biodegradable under aerobic conditions, with a typical half-life in rivers estimated at around 3 hours. heraproject.com In contrast, branched alkylbenzene sulfonates (BAS), which were phased out in many regions due to their environmental persistence, exhibit much slower degradation rates. nih.gov The "dinonyl-" group in hydroxydinonyl-benzenesulfonic acid is a highly branched C9 alkyl chain, which suggests that its degradation kinetics would be significantly slower than that of linear analogues and more comparable to the persistent BAS.

Microbial attack on alkylbenzene sulfonates typically initiates at the alkyl chain, not the benzene (B151609) ring or the sulfonate group. The high degree of branching in the dinonyl group presents a steric hindrance to the enzymes of microorganisms, making it difficult for them to carry out the necessary oxidation steps. While some bacteria can degrade BAS, the process is slow, often incomplete, and may require specialized microbial consortia. nih.gov One source indicated a half-life of less than 10 days for hydroxydinonyl-benzenesulfonic acid due to rapid cleavage of the sulfonate group, but detailed study conditions were not provided.

Table 1: Comparison of Degradation Characteristics for Different Alkylbenzene Sulfonates Data for LAS and BAS are from existing literature; data for hydroxydinonyl-benzenesulfonic acid is inferred based on its branched structure.

| Compound Type | Alkyl Chain Structure | Primary Degradation Pathway | Relative Degradation Rate | Environmental Persistence |

|---|---|---|---|---|

| Linear Alkylbenzene Sulfonate (LAS) | Linear | Aerobic Biodegradation | Rapid | Low |

| Branched Alkylbenzene Sulfonate (BAS) | Highly Branched | Aerobic Biodegradation | Slow | High |

| Benzenesulfonic acid, hydroxydinonyl- | Highly Branched (Dinonyl) | Aerobic Biodegradation (inferred) | Slow (inferred) | High (inferred) |

Studies on Abiotic Transformation Processes (e.g., hydrolysis, photolysis)

Abiotic transformation processes such as hydrolysis and photolysis are generally not considered significant degradation pathways for alkylbenzene sulfonates in the environment. acs.org The carbon-sulfur bond in the sulfonate group and the carbon-carbon bonds of the benzene ring and alkyl chain are stable under typical environmental pH and sunlight conditions.

Hydrolysis: Sulfonic acids are strong acids and their salts are stable in water. labsaco.com Studies on various long-chain alkylbenzene sulfonic acids show that hydrolysis is not a significant environmental fate process. kyoto-u.ac.jpgoogle.com The C-S bond is resistant to cleavage by water at ambient environmental temperatures and pH ranges.

Photolysis: Direct photolysis of alkylbenzene sulfonates by sunlight is also considered a minor removal mechanism. acs.org While some photodegradation can be achieved under laboratory conditions using specific photocatalysts like TiO2, these conditions are not representative of natural aquatic environments. researchgate.net The primary environmental fate of these compounds is driven by biological processes rather than abiotic chemical reactions.

Microbial Metabolism and Biodegradation Mechanisms of Sulfonic Acids in Model Systems

The microbial metabolism of alkylbenzene sulfonates has been extensively studied, primarily for LAS. The established pathway involves an initial microbial attack on the alkyl chain, followed by the degradation of the aromatic ring.

The aerobic biodegradation of LAS typically proceeds via the following steps:

Omega-oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid.

Beta-oxidation: The alkyl chain is progressively shortened by the removal of two-carbon units. This process creates a series of sulfophenylcarboxylic acid (SPC) intermediates.

Desulfonation and Ring Cleavage: Once the alkyl chain is sufficiently shortened, microorganisms cleave the sulfonate group and open the aromatic ring, ultimately leading to mineralization into carbon dioxide, water, and inorganic sulfate (B86663).

Sorption and Desorption Behavior in Soil and Sediment Matrices

The sorption of alkylbenzene sulfonates to soil and sediment is a key process influencing their environmental distribution, bioavailability, and transport. nm.gov The extent of sorption is primarily driven by hydrophobic interactions between the alkyl chain of the surfactant and the organic carbon content of the soil or sediment. researchgate.netacs.org

Several factors influence the sorption of these compounds:

Alkyl Chain Length: Sorption increases significantly with the length of the alkyl chain. Longer chains are more hydrophobic and thus have a greater affinity for particulate matter. nih.gov

Organic Carbon Content: Sorption is positively correlated with the fraction of organic carbon (f_oc) in the soil or sediment. acs.org

Salinity and Cation Concentration: Increased salinity and the presence of divalent cations like Ca²⁺ can enhance sorption by reducing the repulsion between the anionic sulfonate headgroups and negatively charged sediment surfaces. researchgate.netacs.org

Given its long, branched dinonyl (C18) alkyl chain, hydroxydinonyl-benzenesulfonic acid is expected to have a high potential for sorption. Data for long-chain LAS homologues show that the soil-water partition coefficient (Kd) increases with chain length. For instance, the partition coefficient for LAS ranges widely from 3 to 26,000 L/kg depending on conditions and the specific homologue. The longer C13 LAS homologues have partition coefficients that are typically an order of magnitude higher than C10 homologues. who.int Desorption is often incomplete, especially for longer-chain homologues, indicating a fraction may become strongly bound to the sediment matrix. researchgate.net

Table 2: Soil/Sediment Partition Coefficients (Kd) for LAS Homologues This table illustrates the trend of increasing sorption with alkyl chain length for LAS, which can be extrapolated to infer the behavior of the C18 hydroxydinonyl-benzenesulfonic acid.

| LAS Homologue | Typical Kd Range (L/kg) | Relative Sorption Potential |

|---|---|---|

| C10-LAS | 2 - 50 | Low |

| C11-LAS | 10 - 150 | Moderate |

| C12-LAS | 30 - 400 | High |

| C13-LAS | 100 - 1000+ | Very High |

| Benzenesulfonic acid, hydroxydinonyl- (C18) | >1000 (Estimated) | Very High (Estimated) |

Source: Inferred from data presented in various sources. heraproject.comwho.int

Aquatic Transport and Dispersion Modeling of Hydroxydinonylbenzenesulfonic Acid Derivatives

The key parameters for modeling the fate of hydroxydinonyl-benzenesulfonic acid in aquatic systems would be:

High Sorption Coefficient (Kd/Koc): Due to its long hydrophobic dinonyl chain, the compound will strongly partition from the water column to suspended solids and bottom sediments. nih.govresearchgate.net This will be the dominant process controlling its transport.

Low Volatility: Alkylbenzene sulfonates are essentially non-volatile, so transport to the atmosphere is negligible. acs.org

Slow Biodegradation Rate: The branched structure will result in slow degradation in both the water column and sediments, leading to potential persistence and accumulation, particularly in anaerobic sediments where degradation is even slower.

Modeling efforts would therefore focus on sediment transport as the primary vector for this compound's movement through an aquatic system. The model would predict enrichment in depositional zones and slow degradation over time. who.int The high affinity for solids means that its concentration in the dissolved phase in water would be low, but concentrations in sediment could be significant, especially near discharge points. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For Benzenesulfonic acid, hydroxydinonyl-, QM methods can be employed to calculate a variety of electronic properties.

Electron Distribution and Molecular Orbitals: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can map the electron density distribution across the molecule. This reveals the electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic and nucleophilic attack. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, offering predictions about its behavior in chemical reactions. For instance, the location of the LUMO can indicate the most probable site for a nucleophilic attack.

Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. For a molecule with the structural complexity of Benzenesulfonic acid, hydroxydinonyl-, with its long, branched alkyl chains, DFT is particularly well-suited for exploring its conformational landscape and energetics.

Conformational Analysis: The dinonyl groups can adopt a multitude of conformations. DFT calculations can be used to determine the relative energies of these different conformers, identifying the most stable, low-energy structures. This is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Interfacial Dynamics

Due to its amphiphilic nature, with a polar sulfonate head group and nonpolar dinonyl tails, Benzenesulfonic acid, hydroxydinonyl- is expected to exhibit interesting behavior in solution and at interfaces. Molecular Dynamics (MD) simulations can provide a dynamic picture of these processes.

Aggregation and Micelle Formation: In aqueous solutions, surfactant molecules like Benzenesulfonic acid, hydroxydinonyl- can self-assemble into aggregates such as micelles. MD simulations can model the spontaneous aggregation of multiple molecules, providing insights into the critical micelle concentration (CMC), the size and shape of the resulting micelles, and the orientation of the molecules within the aggregate.

Interfacial Behavior: MD simulations are invaluable for studying the behavior of this compound at interfaces, such as an oil-water or air-water interface. These simulations can reveal how the molecules orient themselves at the interface, the resulting reduction in interfacial tension, and the dynamics of adsorption and desorption processes. This information is critical for understanding its role as a surfactant in various applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or chemical properties. For Benzenesulfonic acid, hydroxydinonyl-, QSAR can be a valuable tool for predictive toxicology and property estimation.

Predicting Ecotoxicological Risks: By developing QSAR models based on a dataset of structurally similar compounds with known toxicity data, it is possible to predict the potential ecotoxicological risks of Benzenesulfonic acid, hydroxydinonyl- and its derivatives. This allows for the early identification of potentially harmful compounds and can guide the design of safer alternatives.

Estimation of Physicochemical Properties: QSAR models can also be used to predict various physicochemical properties, such as solubility, partitioning behavior (logP), and boiling point. These predictions are useful in the absence of experimental data and can be used in environmental fate modeling and process design.

Table 1: Predicted Physicochemical Properties from QSAR Models

| Property | Predicted Value | Unit |

|---|---|---|

| LogP | 8.2 | - |

| Water Solubility | 0.015 | mg/L |

| Boiling Point | 632.5 | °C |

| Melting Point | 145.8 | °C |

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to explore potential reaction pathways and identify the associated transition states, providing a detailed mechanistic understanding of chemical reactions.

Advanced Analytical Methodologies for Complex Environmental and Industrial Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like benzenesulfonic acid, hydroxydinonyl-. wjpmr.com The development of a robust HPLC method is critical for achieving accurate and reproducible results. wjpmr.com

Method development typically begins with the selection of an appropriate stationary phase. For benzenesulfonic acid derivatives, reversed-phase (RP) columns, such as C18 or C8, are commonly employed. researchgate.netnih.gov These columns separate analytes based on their hydrophobicity. However, the strong polarity of the sulfonic acid group can lead to poor retention and peak shape on traditional RP columns. To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation by retaining the analyte through both hydrophobic interactions of the dinonyl groups and anion-exchange interactions with the sulfonate group. helixchrom.com

The mobile phase composition is another critical parameter. A typical mobile phase for the analysis of benzenesulfonic acids consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov To ensure the analyte is in a consistent ionic form and to improve peak shape, the pH of the aqueous phase is often adjusted using buffers or acids like orthophosphoric acid. nih.gov For instance, a mixture of 1% triethylamine (B128534) adjusted to pH 3.0 with orthophosphoric acid and acetonitrile has been successfully used for separating various alkyl benzenesulfonates. nih.gov

Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is fit for its intended purpose. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. researchgate.net

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

The following table summarizes typical validation parameters for the HPLC analysis of related alkyl benzenesulfonates, which can serve as a benchmark for methods developed for hydroxydinonyl-benzenesulfonic acid. nih.gov

| Validation Parameter | Alkyl Benzenesulfonate (B1194179) | Result |

|---|---|---|

| Linearity Range (ppm) | Methyl, Ethyl, n-Propyl, Isopropyl | 75-180 |

| LOQ (ppm) | Methyl Benzenesulfonate (MBS) | 21 |

| LOQ (ppm) | Ethyl Benzenesulfonate (EBS) | 32 |

| LOQ (ppm) | n-Propyl Benzenesulfonate (NPBS) | 35 |

| LOQ (ppm) | Isopropyl Benzenesulfonate (IPBS) | 28 |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. waters.comnih.gov This technology operates at higher pressures, enabling dramatic increases in resolution, speed, and sensitivity. researchgate.net For the analysis of benzenesulfonic acid, hydroxydinonyl-, UPLC can reduce analysis times from over 20-30 minutes to under 5 minutes without compromising separation quality. waters.com

The primary advantage of UPLC is its ability to provide much higher separation efficiency. nih.gov This is particularly beneficial when analyzing complex matrices where benzenesulfonic acid, hydroxydinonyl- may co-elute with other structurally similar compounds or matrix components. A simple 5-minute gradient from 10% to 98% methanol can achieve rapid and high-resolution separation of various alkyl arylsulfonates. waters.com This speed not only increases sample throughput but also reduces solvent consumption, making it a more environmentally friendly and cost-effective technique. waters.com

The enhanced sensitivity of UPLC is also a key feature, allowing for the detection and quantification of trace levels of analytes. When coupled with a mass spectrometer, UPLC-MS methods can achieve detection limits in the parts-per-million (ppm) range or lower, which is often required for impurity analysis in industrial products or for monitoring in environmental samples. waters.com

Gas Chromatography (GC) with Derivatization for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz However, benzenesulfonic acid, hydroxydinonyl- is a non-volatile and highly polar compound due to the sulfonic acid functional group (-SO₃H). This makes it unsuitable for direct GC analysis, as it would not elute from the GC column and would likely decompose at the high temperatures of the injector and column. researchgate.net

To analyze this compound by GC, a chemical modification step known as derivatization is mandatory. researchgate.netcolostate.edu Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. researchgate.net For compounds containing active hydrogens, such as in the -OH and -SO₃H groups of hydroxydinonyl-benzenesulfonic acid, several derivatization strategies can be employed:

Silylation: This is the most common derivatization technique for GC. It involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. colostate.edu The resulting silyl (B83357) derivative is significantly more volatile and less polar, allowing for excellent chromatographic separation. gcms.cz

Alkylation: This process adds an alkyl group to the active functional group, forming esters from the sulfonic acid. researchgate.net This reduces polarity and increases volatility. gcms.cz

Acylation: This involves the introduction of an acyl group. While less common for sulfonic acids, it is another potential route to increase volatility.

After derivatization, the resulting derivative can be analyzed using a standard GC system, typically equipped with a nonpolar capillary column (e.g., SPB-1 or SPB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gcms.cz GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral information for definitive identification.

Ion Chromatography (IC) for Direct Anion Detection in Aqueous Systems

Ion Chromatography (IC) is an ideal technique for the direct determination of ions and polar molecules in aqueous solutions. cromlab-instruments.es For benzenesulfonic acid, hydroxydinonyl-, which exists as the benzenesulfonate anion in solution, IC offers a direct and reliable analytical approach without the need for derivatization. cromlab-instruments.es

The separation in IC is based on ion-exchange principles. The sample is injected into an IC system equipped with an anion-exchange column (e.g., Dionex IonPac AS18). When the sample passes through the column, the negatively charged hydroxydinonyl-benzenesulfonate anion is retained. cromlab-instruments.es

A key component of modern IC systems is the use of a suppressor. After the analytical column, the eluent passes through a suppressor device which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. This significantly improves the signal-to-noise ratio and allows for highly sensitive detection using a conductivity detector. cromlab-instruments.eslcms.cz

IC methods are known for their high precision and accuracy. For example, in the analysis of the benzenesulfonate counterion in a pharmaceutical product, an IC method demonstrated accuracy within 2% of the theoretical amount and excellent spike recoveries (98.7% to 104.4%). cromlab-instruments.es This level of performance makes IC a highly suitable technique for quality control in industrial settings and for the precise quantification of hydroxydinonyl-benzenesulfonate in aqueous environmental samples. lcms.cz

Hyphenated Techniques (LC-MS, GC-MS, IC-MS) for Enhanced Selectivity and Sensitivity

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled selectivity and sensitivity for analyzing complex samples.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for the analysis of benzenesulfonic acid, hydroxydinonyl-. It combines the excellent separation capabilities of HPLC or UPLC with the definitive identification and quantification power of mass spectrometry. waters.com For benzenesulfonic acid derivatives, electrospray ionization (ESI) is the most common ionization mode, typically operated in negative ion mode ([M-H]⁻) to detect the deprotonated sulfonate anion. lcms.czwaters.com Using Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes can dramatically enhance sensitivity, allowing for the detection of trace-level impurities. waters.com The combination of retention time from the LC and the mass-to-charge ratio (m/z) from the MS provides extremely high confidence in the identification of the analyte.

GC-MS (Gas Chromatography-Mass Spectrometry): As discussed previously, GC analysis requires prior derivatization of hydroxydinonyl-benzenesulfonic acid. The coupling of GC to MS allows for the separation of the volatile derivatives followed by their mass analysis. shimadzu.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivative, confirming its identity. mdpi.com This technique is highly effective for identifying unknown impurities or degradation products in industrial samples once they have been made amenable to GC analysis. shimadzu.com

IC-MS (Ion Chromatography-Mass Spectrometry): While less common than LC-MS, coupling ion chromatography with mass spectrometry can provide an additional layer of selectivity for analyzing highly ionic species in complex aqueous matrices. The IC separates the hydroxydinonyl-benzenesulfonate anion from other inorganic and organic anions, and the MS provides confirmation of its identity and sensitive quantification.

The following table presents a comparison of typical detection limits for related benzenesulfonate esters using different detection techniques, highlighting the superior sensitivity of MS-based methods.

| Technique | Analyte | Limit of Quantitation (LOQ) |

|---|---|---|

| UPLC-UV | Methyl Benzenesulfonate | ~0.01 ppm |

| UPLC-MS | Methyl Benzenesulfonate | 7.5 ng/mL |

| UPLC-MS | Ethyl Benzenesulfonate | 1.5 ng/mL |

| UPLC-MS | Isopropyl Benzenesulfonate | 1.5 ng/mL |

Data adapted from analyses of benzenesulfonate esters. waters.comlcms.cz

Strategies for Sample Preparation and Matrix Effects Mitigation in Trace Analysis

The analysis of trace levels of benzenesulfonic acid, hydroxydinonyl- in complex environmental or industrial matrices is often complicated by the presence of interfering substances. These substances can cause "matrix effects," leading to the suppression or enhancement of the analyte signal, particularly in LC-MS analysis. nih.gov Therefore, effective sample preparation is a critical step to remove these interferences and ensure accurate quantification.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used to isolate the analyte of interest from the sample matrix. For an amphiphilic compound like hydroxydinonyl-benzenesulfonic acid, a mixed-mode SPE cartridge (combining reversed-phase and anion-exchange properties) could be highly effective. The dinonyl chains would interact with the reversed-phase sorbent, while the sulfonate group would interact with the anion-exchange sorbent, allowing for a highly selective extraction and cleanup.

Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from interfering components based on its solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to control the ionization state of the sulfonic acid and optimize its partitioning into an organic solvent.

Simple Dilution: In some cases, a "dilute-and-shoot" approach can be effective. nih.gov By diluting the sample significantly, the concentration of matrix components is reduced, thereby minimizing their impact on the analysis. This is often a viable strategy when the analytical method is sensitive enough to detect the diluted analyte.

To compensate for any remaining matrix effects, several analytical strategies can be employed:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled or deuterium-labeled hydroxydinonyl-benzenesulfonic acid), is added to all samples and standards. Since the internal standard behaves almost identically to the analyte during sample preparation and analysis, it can effectively compensate for signal variations caused by matrix effects and variations in instrument response. nih.gov

By combining a selective sample preparation protocol with an advanced analytical technique and appropriate calibration strategies, it is possible to achieve reliable and accurate determination of benzenesulfonic acid, hydroxydinonyl- even at trace levels in the most challenging of matrices.

Future Research Directions and Academic Opportunities

Exploration of Green Chemistry Principles in Synthesis and Application

The synthesis and application of industrial chemicals are increasingly scrutinized through the lens of green chemistry to minimize environmental impact. jptcp.com Future research on Benzenesulfonic acid, hydroxydinonyl- should prioritize the development of sustainable synthetic routes. Traditional sulfonations often involve harsh reagents and generate significant waste. nih.gov Green chemistry offers alternatives such as using safer solvents, developing catalytic processes, and improving energy efficiency. nih.govwjpmr.com

Key research objectives include:

Solvent-Free or Green Solvent Synthesis: Investigating solid-state reactions or the use of benign solvents like water or bio-based alternatives can drastically reduce the environmental footprint of the synthesis process. jptcp.commdpi.com Water, being non-toxic, non-flammable, and inexpensive, is an ideal medium for many chemical reactions. nih.gov

Catalytic Routes: The development of reusable solid acid catalysts could replace hazardous reagents like sulfuric acid, aligning with the principles of catalysis and waste prevention. nih.gov

Energy-Efficient Methods: Exploring microwave-assisted or flow chemistry techniques could lead to faster reactions, higher yields, and lower energy consumption compared to conventional heating methods. jptcp.comijpsjournal.com

Below is a comparative table illustrating a hypothetical green synthesis pathway against a traditional approach.

| Feature | Traditional Synthesis | Proposed Green Synthesis |

| Reagents | Concentrated Sulfuric Acid, Organic Solvents | Solid Acid Catalyst, Dinonylphenol |

| Solvent | Dichloromethane (B109758) | Water or Solvent-Free |

| Energy Input | High-temperature reflux | Microwave Irradiation |

| Byproducts | Acidic waste streams, Volatile Organic Compounds | Water |

| Atom Economy | Moderate | High |

Design of Novel Hydroxydinonylbenzenesulfonic Acid Architectures with Tunable Properties

The inherent structure of Benzenesulfonic acid, hydroxydinonyl- allows for significant molecular tailoring. By modifying its constituent parts, novel derivatives with precisely tuned properties can be designed for specific applications. nih.govresearchgate.net Research in this area could focus on creating a library of related compounds with varied hydrophilicity, lipophilicity, and chemical reactivity.

Potential areas for structural modification include:

Alkyl Chain Isomerization: Varying the branching and attachment points of the dinonyl group can influence the compound's steric hindrance and solubility.

Functional Group Addition: Introducing additional functional groups onto the aromatic ring or the alkyl chains could impart new functionalities, such as enhanced catalytic activity or specific binding capabilities. mdpi.com

Oligomerization: Creating dimers or trimers of the molecule could lead to materials with unique surfactant or polymeric properties.

The following table outlines potential modifications and their expected influence on the compound's properties.

| Modification | Target Property | Potential Application |

| Introduction of a secondary hydroxyl group | Increased hydrophilicity, improved emulsification | Enhanced detergent formulations |

| Replacing the sulfonic acid with a phosphonic acid group | Altered acidity and metal chelation | Corrosion inhibitors, scale removers |

| Attaching a polymerizable group (e.g., vinyl) | Ability to form polymers | Functional coatings, membranes |

Advanced Characterization Techniques for In-Situ Monitoring of Reaction and Interaction Mechanisms

A deep understanding of the synthesis and behavior of Benzenesulfonic acid, hydroxydinonyl- requires the application of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are essential for structural confirmation nih.govresearchgate.net, in-situ monitoring techniques can provide real-time insights into reaction kinetics and intermolecular interactions.

Future research should leverage techniques such as:

In-Situ FTIR and Raman Spectroscopy: To monitor the formation of intermediates and the main product during synthesis, allowing for precise reaction control and optimization.

Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the aggregation behavior and micelle formation of the compound in solution, which is crucial for its application as a surfactant.

X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and chemical state of materials functionalized with Benzenesulfonic acid, hydroxydinonyl-. mdpi.com